molecular formula C15H13NO3S B5367965 3-methyl-2-penten-4-yn-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate

3-methyl-2-penten-4-yn-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate

Cat. No. B5367965
M. Wt: 287.3 g/mol
InChI Key: HMPCGUNTENVJAG-DHZHZOJOSA-N
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Description

3-methyl-2-penten-4-yn-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate, also known as MBTH-MA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-methyl-2-penten-4-yn-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate is not well understood. However, it has been proposed that this compound may act as a radical scavenger, which could explain its anti-inflammatory and anti-cancer properties. In addition, this compound has been shown to interact with proteins, which could explain its use as a probe for the detection of reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. In addition, this compound has been shown to protect against oxidative stress and to improve mitochondrial function. However, the exact biochemical and physiological effects of this compound are still being investigated.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-2-penten-4-yn-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate in lab experiments is its relatively simple synthesis method. In addition, this compound has been shown to be stable under various conditions, which makes it a useful tool for studying reactive oxygen species. However, one limitation of using this compound is its potential toxicity, which needs to be carefully considered when designing experiments.

Future Directions

There are several future directions for the study of 3-methyl-2-penten-4-yn-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate. One direction is to further investigate its anti-inflammatory and anti-cancer properties, with the goal of developing new therapeutic agents. Another direction is to explore its potential applications in material science, with the goal of developing new materials with unique properties. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound, which could lead to the development of new diagnostic tools and therapies.

Synthesis Methods

3-methyl-2-penten-4-yn-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate can be synthesized by reacting 3-methyl-2-penten-4-yn-1-ol with 2-mercaptobenzothiazole in the presence of acetic anhydride. The resulting product is then purified through column chromatography. This method has been reported to have a yield of around 70%.

Scientific Research Applications

3-methyl-2-penten-4-yn-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been shown to have anti-inflammatory and anti-cancer properties. In biochemistry, this compound has been used as a probe for the detection of reactive oxygen species. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

[(E)-3-methylpent-2-en-4-ynyl] 2-(2-oxo-1,3-benzothiazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c1-3-11(2)8-9-19-14(17)10-16-12-6-4-5-7-13(12)20-15(16)18/h1,4-8H,9-10H2,2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPCGUNTENVJAG-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC(=O)CN1C2=CC=CC=C2SC1=O)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\COC(=O)CN1C2=CC=CC=C2SC1=O)/C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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